Tetramethyl 5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 5’,5’-dimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’-dimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the spiro structure: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Various reagents are used to introduce the propanoyl and tetracarboxylate groups under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 5’,5’-dimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tetramethyl 5’,5’-dimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Tetramethyl 5’,5’-dimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-(4-nitrobenzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-(1’H)-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-dicarboxylate
- **Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline)-2’,3’-tetracarboxylate
Uniqueness
Tetramethyl 5’,5’-dimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its specific functional groups and spiro structure, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H27NO9S3 |
---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
tetramethyl 5',5'-dimethyl-6'-propanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C27H27NO9S3/c1-8-15(29)28-14-12-10-9-11-13(14)16-21(26(28,2)3)38-18(23(31)35-5)17(22(30)34-4)27(16)39-19(24(32)36-6)20(40-27)25(33)37-7/h9-12H,8H2,1-7H3 |
InChI Key |
QYAANLCKAAAWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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